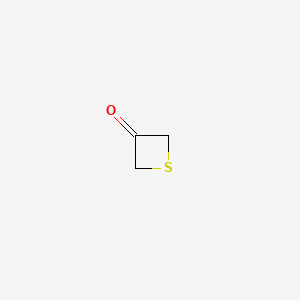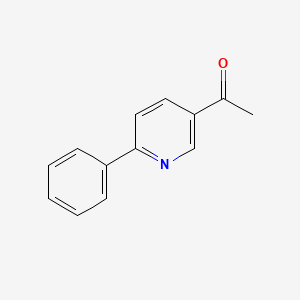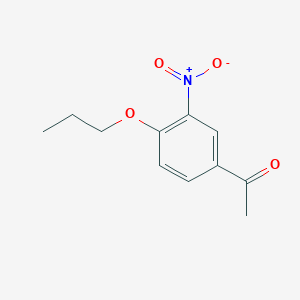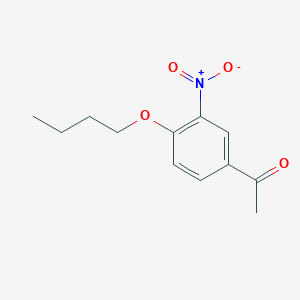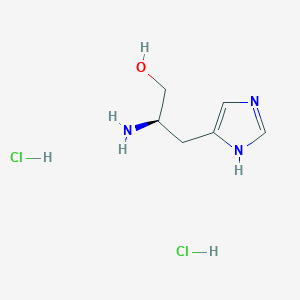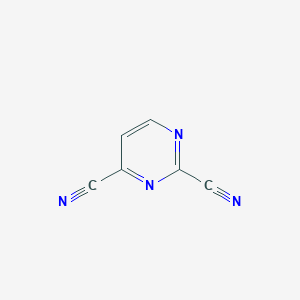
2,4-ピリミジンジカルボニトリル
概要
説明
Pyrimidine-2,4-dicarbonitrile is an organic compound with the molecular formula C6H2N4. . This compound is characterized by the presence of two cyano groups attached to the pyrimidine ring at positions 2 and 4, making it a valuable building block in synthetic chemistry.
科学的研究の応用
Pyrimidine-2,4-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Biology: It is used in the development of bioactive molecules with potential antibacterial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Mode of Action
Pyrimidine derivatives are generally known to interact with their targets by mimicking the structure of natural nucleotides, thereby interfering with the normal functioning of these targets .
Biochemical Pathways
Pyrimidine derivatives are known to affect various biochemical pathways. For instance, they can interfere with the synthesis and degradation of pyrimidine ribonucleotides, which are essential for cell growth and proliferation . .
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Pyrimidine derivatives are generally known to have a wide range of biological activities, including anticancer activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the activity of a compound . .
準備方法
Synthetic Routes and Reaction Conditions: Pyrimidine-2,4-dicarbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of malononitrile with formamide in the presence of a catalyst can yield pyrimidine-2,4-dicarbonitrile . Another method involves the condensation of cyanoacetic acid derivatives with guanidine or its derivatives .
Industrial Production Methods: Industrial production of pyrimidine-2,4-dicarbonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: Pyrimidine-2,4-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with amines to form alkylaminopyridinecarbonitriles.
Cyclization Reactions: It can undergo cyclization to form fused heterocyclic compounds.
Condensation Reactions: It can react with aldehydes and ketones to form imidazo[1,2-a]pyrimidines.
Common Reagents and Conditions:
Nucleophilic Substitution: Amines, under photoinitiated conditions.
Cyclization: Catalysts such as acids or bases, under thermal or microwave conditions.
Condensation: Aldehydes or ketones, in the presence of catalysts like acids or bases.
Major Products:
- Alkylaminopyridinecarbonitriles
- Imidazo[1,2-a]pyrimidines
- Other fused heterocyclic compounds
類似化合物との比較
Pyrimidine-2,4-dicarbonitrile can be compared with other similar compounds, such as:
Pyridine-2,4-dicarbonitrile: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Cyanopyridones: These compounds also contain cyano groups and exhibit similar reactivity.
Pyrido[2,3-d]pyrimidines: These fused heterocycles share structural similarities and have comparable applications.
Uniqueness: Pyrimidine-2,4-dicarbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
特性
IUPAC Name |
pyrimidine-2,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N4/c7-3-5-1-2-9-6(4-8)10-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSLDGHGVUTAQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506816 | |
| Record name | Pyrimidine-2,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75928-84-6 | |
| Record name | Pyrimidine-2,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


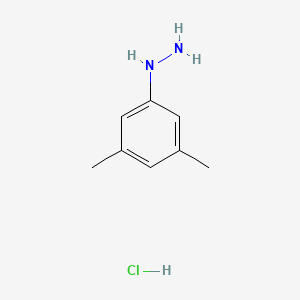




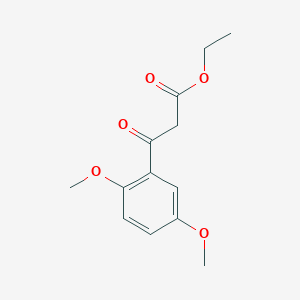
![1-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1315228.png)
